4-Chloroquinoline-3-carbaldehyde hydrochloride
Description
Properties
CAS No. |
1956355-14-8 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4-chloroquinoline-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H |
InChI Key |
ZSCMWCWDIGEIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-carbaldehyde hydrochloride typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in producing quinoline derivatives with high yields. The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Meth-Cohn synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Structural Reactivity
The compound’s reactivity stems from two key functional groups:
-
Electrophilic aldehyde group at the 3-position, enabling nucleophilic attacks and condensation reactions.
-
Chlorine atom at the 4-position, serving as a leaving group for substitution reactions.
Substitution Reactions
Mechanism : The chlorine atom undergoes nucleophilic aromatic substitution or displacement reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenol + K₂CO₃ | DMF, reflux (3.5 h) | Phenoxyquinoline-3-carbaldehyde | 85% | |
| Sodium azide + TBA-HS | DMSO, 50°C (2 h) | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | 84% |
Key Observations :
-
Substitution with phenol replaces the chlorine atom with a phenoxy group under basic conditions .
-
Reaction with sodium azide introduces a tetrazolo ring via nucleophilic displacement .
Condensation Reactions
Mechanism : The aldehyde group reacts with nucleophiles (e.g., amines, hydrazines) to form imine derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (5–7 h) | Pyrazoloquinolines | |
| Ylides (from phosphonium salts) | In situ ylide formation, followed by reaction | Styrylquinolines |
Key Observations :
-
Reaction with hydrazine hydrate forms hydrazone intermediates, which cyclize to heterocyclic pyrazoloquinolines .
-
Wittig-like reactions with ylides yield styrylquinolines, expanding conjugation in the molecule .
Cyclization Reactions
Mechanism : Intramolecular or intermolecular reactions form fused heterocyclic systems.
Key Observations :
-
Hydrazine derivatives undergo cyclization to form pyrazoloquinolines, a biologically active scaffold .
-
Sodium azide-mediated substitution enables tetrazolo ring formation, enhancing nitrogen content in the molecule .
Cross-Coupling Reactions
While not explicitly detailed in the provided sources, the chlorine atom’s potential for palladium
Scientific Research Applications
4-Chloroquinoline-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloroquinoline-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt biological pathways, making it a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-Chloro-6-substituted Quinoline-3-carbaldehydes
These compounds feature chlorine at position 2 and variable substituents (e.g., methyl, phenyl) at position 4. Unlike 4-chloroquinoline-3-carbaldehyde, their substitution patterns alter electronic properties, influencing reactivity in hydrazine coupling reactions .
1,3-Diarylpyrazole-4-carbaldehydes
These lack the quinoline backbone but share the aldehyde functional group. Their pyrazole ring enhances π-stacking interactions, making them potent in antimalarial and anticancer studies compared to quinoline-based aldehydes .
Ethyl 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride
This derivative introduces a chloromethyl group at position 2 and an ethyl carboxylate at position 3.
Pharmacological Activities
Anti-inflammatory Activity
4-Chloroquinoline-3-carbaldehyde derivatives (e.g., chromeno-aldoxime ethers) exhibit 45–60% inhibition of carrageenan-induced edema in rats at 5 mg/kg, comparable to indomethacin (70%) . In contrast, 1,3-diarylpyrazole-4-carbaldehydes show broader activity against inflammatory cytokines (e.g., TNF-α) due to pyrazole’s dual hydrogen-bonding capacity .
Anticancer Potential
Cyclopentaquinoline-acridine hybrids (e.g., compound 3d) demonstrate IC₅₀ values < 10 μM against leukemia cell lines, attributed to DNA intercalation via the acridine moiety . Quinoline-3-carbaldehydes, however, are less potent in this regard.
Biological Activity
4-Chloroquinoline-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, synthesis methods, and various biological activities, including antioxidant, antimicrobial, and potential anticancer effects.
Chemical Structure and Properties
This compound has the chemical formula CHClNO and features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The presence of a chloro group at the 4-position and an aldehyde group at the 3-position enhances its reactivity and biological activity. The compound typically appears as a colorless to pale yellow crystalline powder.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the quinoline structure.
- Formylation : Introducing the aldehyde group through formylation reactions on the quinoline scaffold.
- Halogenation : Selective chlorination at the desired position to achieve the final product.
These methods can yield varying purities and yields depending on the reaction conditions employed.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which may contribute to its therapeutic applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines. For example, in vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a subject of interest for further research into its mechanisms of action and therapeutic applications .
Case Studies
- Antioxidant Properties : A study demonstrated that when administered in vitro, this compound significantly reduced oxidative stress markers in cellular models.
- Antimicrobial Efficacy : In another study, this compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics .
- Anticancer Activity : Research indicated that this compound could inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloroquinoline-3-carbaldehyde hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation or modified procedures using phosphorus pentachloride (PCl₅) as a chlorinating agent. Key parameters include:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution at the quinoline ring.
- Stoichiometric ratios : A 1:1.2 molar ratio of precursor to PCl₅ minimizes unreacted intermediates .
- Post-reaction workup : Acidic hydrolysis (e.g., HCl) followed by recrystallization in ethanol-water mixtures improves yield and purity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- UV-Vis Spectrophotometry : Detect characteristic absorption bands (e.g., π→π* transitions) at 250–300 nm. Compare extinction coefficients (ε) with literature values to assess purity .
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Retention times should align with reference standards (±0.2 min tolerance) .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Skin/eye protection : Use nitrile gloves and goggles due to potential carcinogenicity and skin absorption risks .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., PCl₅ byproducts) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can mechanistic insights into the chlorination and formylation steps be obtained?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to trace formyl group incorporation via NMR .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., PCl₅ activation of the formylating agent) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in chlorination .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?
- Methodological Answer :
- Cross-validation : Compare XRD-derived bond lengths/angles (e.g., C-Cl = 1.73–1.75 Å) with NMR coupling constants (³J_H-H) .
- Dynamic NMR : Resolve conformational ambiguities in solution by varying temperature (e.g., 25–60°C) to observe splitting patterns .
- SHELX refinement : Use SHELXL-2018 for crystallographic data to refine occupancy and thermal parameters, reducing R-factor discrepancies (<5%) .
Q. How can researchers optimize crystallization conditions for single-crystal XRD studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
